7-(3,5-Difluorophenyl)-2-methyl-5-phenyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine
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Overview
Description
7-(3,5-Difluorophenyl)-2-methyl-5-phenyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine is a heterocyclic compound that belongs to the class of triazolopyrimidines. This compound is characterized by its unique structure, which includes a triazole ring fused to a pyrimidine ring, with various substituents such as a difluorophenyl group and a phenyl group. The presence of these substituents imparts specific chemical and biological properties to the compound, making it of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-(3,5-Difluorophenyl)-2-methyl-5-phenyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine can be achieved through several synthetic routes. One common method involves the reaction of 3,5-diamino-1,2,4-triazole with substituted 1-aryl-1,3-butanediones or 1-aryl-2-buten-1-ones . The reaction typically proceeds under mild conditions, often in the presence of a catalyst or under reflux, to yield the desired triazolopyrimidine derivative.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
7-(3,5-Difluorophenyl)-2-methyl-5-phenyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield reduced derivatives with different substituents.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted triazolopyrimidines.
Scientific Research Applications
7-(3,5-Difluorophenyl)-2-methyl-5-phenyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or receptor ligand.
Medicine: Explored for its potential therapeutic properties, including anticancer and antiviral activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 7-(3,5-Difluorophenyl)-2-methyl-5-phenyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or bind to receptors, thereby modulating biological pathways. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
- 7-Hydroxy-5-methyl[1,2,4]triazolo[1,5-a]pyrimidine
- Pyrazolo[3,4-d]pyrimidine derivatives
- Mono- and dinuclear platinum(II) compounds with 5,7-dimethyl-1,2,4-triazolo[1,5-a]pyrimidine
Uniqueness
7-(3,5-Difluorophenyl)-2-methyl-5-phenyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine is unique due to its specific substituents, which impart distinct chemical and biological properties. The presence of the difluorophenyl group, in particular, enhances its potential as a therapeutic agent by improving its binding affinity and selectivity for certain molecular targets.
Properties
Molecular Formula |
C18H14F2N4 |
---|---|
Molecular Weight |
324.3 g/mol |
IUPAC Name |
7-(3,5-difluorophenyl)-2-methyl-5-phenyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine |
InChI |
InChI=1S/C18H14F2N4/c1-11-21-18-22-16(12-5-3-2-4-6-12)10-17(24(18)23-11)13-7-14(19)9-15(20)8-13/h2-10,17H,1H3,(H,21,22,23) |
InChI Key |
XEOKFYQBIXLWPZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN2C(C=C(NC2=N1)C3=CC=CC=C3)C4=CC(=CC(=C4)F)F |
Origin of Product |
United States |
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